![molecular formula C12H14INO B2609828 2-(4-Iodophenyl)-1-(pyrrolidin-1-yl)ethanone CAS No. 2097676-72-5](/img/structure/B2609828.png)
2-(4-Iodophenyl)-1-(pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Iodophenyl)-1-(pyrrolidin-1-yl)ethanone, also known as IPP or α-pyrrolidinopropiophenone, is a synthetic compound that belongs to the class of cathinones, which are psychoactive substances that mimic the effects of amphetamines and cocaine. IPP has gained popularity in recent years due to its use as a recreational drug and its potential as a research chemical.
Scientific Research Applications
Hydrogen-Bonding Patterns in Enaminones
Compounds structurally similar to 2-(4-Iodophenyl)-1-(pyrrolidin-1-yl)ethanone, such as enaminones, display intricate hydrogen-bonding patterns. These patterns include bifurcated intra- and intermolecular hydrogen bonding, forming six-membered hydrogen-bonded rings and centrosymmetric dimers. These structures are further stabilized by weak interactions like C-H...Br, Br...O, C-H...pi, and C-H...O interactions (Balderson et al., 2007).
Novel Cathinone Derivative Identification
A compound with a backbone structure similar to 2-(4-Iodophenyl)-1-(pyrrolidin-1-yl)ethanone was identified and characterized as a novel cathinone derivative. The structure elucidation employed techniques like GC-MS, LC-HRMS, NMR, and X-ray crystallography, highlighting the compound's potential in forensic and clinical laboratories for identifying related substances (Bijlsma et al., 2015).
Chemical Synthesis
2-(4-Iodophenyl)-1-(pyrrolidin-1-yl)ethanone-related compounds have been synthesized through various chemical reactions, demonstrating the compound's relevance in chemical synthesis and potential applications in developing pharmaceuticals or other chemically significant molecules (Dan-shen, 2009).
Metabolic Pathways
Related compounds' metabolism in humans has been elucidated, providing insights into the metabolic pathways that such structures undergo, including reduction, oxidation, and hydroxylation processes. This information is crucial for understanding the pharmacokinetics and potential therapeutic uses of similar compounds (Shima et al., 2015).
Antimicrobial Activity
Compounds with structures related to 2-(4-Iodophenyl)-1-(pyrrolidin-1-yl)ethanone have shown antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Salimon et al., 2011).
properties
IUPAC Name |
2-(4-iodophenyl)-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO/c13-11-5-3-10(4-6-11)9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIFWDXOQKEZDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodophenyl)-1-(pyrrolidin-1-yl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.